molecular formula C5H5Cl2IN2 B2716377 2-(Chloromethyl)-5-iodopyrimidine;hydrochloride CAS No. 2503203-69-6

2-(Chloromethyl)-5-iodopyrimidine;hydrochloride

Cat. No.: B2716377
CAS No.: 2503203-69-6
M. Wt: 290.91
InChI Key: PSZWSYUJKFMTAT-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-iodopyrimidine;hydrochloride is a heterocyclic organic compound that contains both chlorine and iodine atoms attached to a pyrimidine ring

Preparation Methods

The synthesis of 2-(Chloromethyl)-5-iodopyrimidine;hydrochloride typically involves the chloromethylation of 5-iodopyrimidine. One common method includes the reaction of 5-iodopyrimidine with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under acidic conditions to facilitate the formation of the chloromethyl group on the pyrimidine ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

2-(Chloromethyl)-5-iodopyrimidine;hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Major products formed from these reactions depend on the specific reagents and conditions used but generally include a variety of substituted pyrimidine derivatives.

Scientific Research Applications

2-(Chloromethyl)-5-iodopyrimidine;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-iodopyrimidine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition or modification of their function. The iodine atom may also play a role in enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar compounds to 2-(Chloromethyl)-5-iodopyrimidine;hydrochloride include other halogenated pyrimidines, such as:

  • 2-(Chloromethyl)-5-bromopyrimidine
  • 2-(Chloromethyl)-5-fluoropyrimidine
  • 2-(Chloromethyl)-5-chloropyrimidine

These compounds share similar chemical properties and reactivity but differ in their halogen substituents, which can influence their biological activity and applications. The presence of iodine in this compound makes it unique due to iodine’s larger atomic size and higher polarizability compared to other halogens, potentially leading to different binding interactions and reactivity .

Properties

IUPAC Name

2-(chloromethyl)-5-iodopyrimidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClIN2.ClH/c6-1-5-8-2-4(7)3-9-5;/h2-3H,1H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSZWSYUJKFMTAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)CCl)I.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Cl2IN2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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